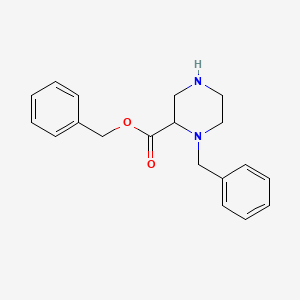

Benzyl 1-benzylpiperazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 1-benzylpiperazine-2-carboxylate is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used primarily in scientific research and as a synthetic intermediate .

Mécanisme D'action

Target of Action

It is structurally similar to benzylpiperazine (bzp), which is known to have euphoriant and stimulant properties . BZP’s effects are similar to amphetamine , suggesting that it may interact with similar targets, such as monoamine transporters or receptors.

Mode of Action

BZP is known to act as a releasing agent and reuptake inhibitor for dopamine, norepinephrine, and serotonin , which are neurotransmitters involved in mood regulation and reward mechanisms.

Biochemical Pathways

If it acts similarly to bzp, it might influence the monoaminergic system, affecting the release, reuptake, and degradation of monoamine neurotransmitters . This could lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.

Pharmacokinetics

Bzp is known to be metabolized in the liver and excreted renally . The bioavailability of Benzyl 1-benzylpiperazine-2-carboxylate would depend on factors such as its absorption rate, metabolic stability, and the extent of its distribution in the body.

Result of Action

If it acts similarly to bzp, it might lead to increased neurotransmission due to elevated levels of monoamine neurotransmitters in the synaptic cleft . This could result in stimulant and euphoriant effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-benzylpiperazine-2-carboxylate typically involves the reaction of piperazine with benzyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or chloroform. The product is then purified through crystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 1-benzylpiperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield amines .

Applications De Recherche Scientifique

Benzyl 1-benzylpiperazine-2-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a tool for studying the effects of piperazine derivatives on biological systems.

Medicine: As a potential therapeutic agent for various conditions.

Industry: As an intermediate in the production of pharmaceuticals and other chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Benzylpiperazine: A compound with similar stimulant and euphoriant properties.

1-(3-Chlorophenyl)piperazine: Another piperazine derivative with similar pharmacological effects.

Uniqueness

Benzyl 1-benzylpiperazine-2-carboxylate is unique due to its specific molecular structure, which allows it to interact with different molecular targets compared to other piperazine derivatives. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Activité Biologique

Benzyl 1-benzylpiperazine-2-carboxylate (BBPC) is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in neuropharmacology. This article explores the biological activity of BBPC, highlighting its mechanisms of action, receptor interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

BBPC is a derivative of piperazine, characterized by a benzyl group and a carboxylate functional group. The structure can be represented as follows:

This configuration enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications.

BBPC exhibits multiple mechanisms of action primarily through its interaction with various neurotransmitter systems. Research indicates that compounds with piperazine moieties often influence serotonin and dopamine receptors, which are critical in mood regulation and pain signaling.

- Serotonergic Activity : BBPC has been shown to act on serotonin receptors, particularly 5-HT_2A and 5-HT_3, which may explain its potential effects on mood disorders and anxiety .

- Dopaminergic Activity : Similar to other benzylpiperazine derivatives, BBPC may modulate dopaminergic pathways, potentially influencing reward and pleasure mechanisms in the brain .

- Opioid Receptor Interaction : Some studies suggest that BBPC may also interact with μ-opioid receptors, which are vital for pain management .

Neuropharmacological Effects

BBPC's interaction with neurotransmitter systems suggests it may have therapeutic applications in treating conditions such as depression, anxiety disorders, and chronic pain. For instance:

- Pain Management : Research has indicated that benzylpiperazine derivatives can modulate nociceptive signaling pathways, offering potential as analgesics .

- Mood Disorders : The serotonergic activity of BBPC positions it as a candidate for antidepressant development, with ongoing studies investigating its efficacy compared to traditional SSRIs .

Case Studies

- Analgesic Effects : In a study involving mouse models of inflammatory pain, BBPC demonstrated significant antinociceptive effects comparable to established analgesics. The compound's ability to modulate σ-1 receptors was highlighted as a key mechanism behind its pain-relieving properties .

- Behavioral Pharmacology : Another study examined the behavioral effects of BBPC in anxiety models, showing promise in reducing anxiety-like behaviors in rodents, further supporting its potential use as an anxiolytic agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of BBPC compared to related piperazine derivatives:

| Compound Name | Receptor Affinity (nM) | Primary Action | Therapeutic Use |

|---|---|---|---|

| This compound (BBPC) | σ-1: 1.6 | Analgesic, anxiolytic | Pain management, mood disorders |

| 1-(4-Fluorobenzyl)piperazine | σ-1: 5.0 | Dopaminergic | Antidepressant |

| N-benzylpiperazine | σ-1: 10.0 | Serotonergic | Recreational use |

Propriétés

IUPAC Name |

benzyl 1-benzylpiperazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19(23-15-17-9-5-2-6-10-17)18-13-20-11-12-21(18)14-16-7-3-1-4-8-16/h1-10,18,20H,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQFIVBEELNHND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598840 |

Source

|

| Record name | Benzyl 1-benzylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253226-48-0 |

Source

|

| Record name | Benzyl 1-benzylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.